molecular formula C18H14N2O2S B2532254 4-acetyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide CAS No. 312605-33-7

4-acetyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

Cat. No.: B2532254
CAS No.: 312605-33-7
M. Wt: 322.38
InChI Key: OPRHESKIPAPJLK-UHFFFAOYSA-N
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Description

4-acetyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is a thiazole-based benzamide derivative characterized by a central thiazole ring substituted with a phenyl group at the 4-position. The benzamide moiety is acetylated at the para-position, enhancing its electronic and steric properties. Thiazoles are renowned for their biological relevance, including anti-inflammatory, analgesic, and enzyme inhibitory activities . The acetyl group at the 4-position of the benzamide may influence binding affinity and solubility, making this compound a candidate for pharmaceutical exploration.

Properties

IUPAC Name

4-acetyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2S/c1-12(21)13-7-9-15(10-8-13)17(22)20-18-19-16(11-23-18)14-5-3-2-4-6-14/h2-11H,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPRHESKIPAPJLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-acetyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide typically involves the reaction of 4-phenyl-1,3-thiazol-2-amine with acetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetyl group and benzamide moiety are susceptible to hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : The acetyl group at the 4-position undergoes hydrolysis to form a carboxylic acid derivative. For example, treatment with HCl/H<sub>2</sub>O under reflux yields 4-carboxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide .

  • Basic Hydrolysis : The benzamide bond can cleave in the presence of NaOH, producing 4-acetylbenzoic acid and 2-amino-4-phenylthiazole .

Table 1: Hydrolysis Reactions

Reaction ConditionsReagentsProduct(s)Yield (%)Source
Reflux in HCl/H<sub>2</sub>OHCl4-Carboxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide78
NaOH (10%), ethanol, 80°C, 6 hNaOH4-Acetylbenzoic acid + 2-amino-4-phenylthiazole85

Electrophilic Substitution at the Thiazole Ring

The thiazole ring undergoes electrophilic substitution, primarily at the 5-position, due to its electron-rich nature:

  • Nitration : Reaction with HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces a nitro group at the 5-position of the thiazole, forming 4-acetyl-N-(5-nitro-4-phenyl-1,3-thiazol-2-yl)benzamide .

  • Halogenation : Bromination using Br<sub>2</sub>/AcOH yields 5-bromo-4-phenylthiazole derivatives .

Table 2: Electrophilic Substitution Reactions

Reaction TypeReagentsProductConditionsYield (%)Source
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>5-Nitro-4-phenylthiazole benzamide derivative0°C → RT, 4 h62
BrominationBr<sub>2</sub>/AcOH5-Bromo-4-phenylthiazole benzamide derivativeRT, 2 h70

Nucleophilic Acyl Substitution

The acetyl group participates in nucleophilic acyl substitution reactions:

  • Hydrazone Formation : Reacting with hydrazine hydrate in ethanol produces the corresponding hydrazone, 4-(hydrazineylidene)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide.

  • Condensation with Amines : Reaction with primary amines (e.g., aniline) forms Schiff base derivatives.

Table 3: Acyl Substitution Reactions

ReactionReagentsProductConditionsYield (%)Source
Hydrazone FormationNH<sub>2</sub>NH<sub>2</sub>·H<sub>2</sub>O4-(Hydrazineylidene)-N-(4-phenylthiazol-2-yl)benzamideEthanol, reflux, 3 h88
Schiff Base SynthesisAniline4-(Phenylimino)-N-(4-phenylthiazol-2-yl)benzamideEtOH, 12 h, RT75

Cyclization and Heterocycle Formation

The compound serves as a precursor in cyclization reactions to form fused heterocycles:

  • Thiazolo[3,2-a]pyrimidine Synthesis : Reacting with thiourea and ethyl acetoacetate under acidic conditions yields thiazolo-pyrimidine hybrids .

  • Triazole Formation : Click chemistry with azides generates 1,2,3-triazole-linked derivatives .

Table 4: Cyclization Reactions

Reaction TypeReagentsProductConditionsYield (%)Source
Thiazolo-pyrimidineThiourea, ethyl acetoacetateThiazolo[3,2-a]pyrimidineHCl, reflux, 6 h65
Triazole FormationSodium azide, CuI1,2,3-Triazole-thiazole conjugateDMF, 80°C, 12 h72

Cross-Coupling Reactions

The phenyl group on the thiazole participates in Suzuki-Miyaura couplings:

  • Borylation : Palladium-catalyzed borylation with bis(pinacolato)diboron introduces a boronate ester at the 4-phenyl position .

Table 5: Cross-Coupling Reactions

ReactionReagentsProductConditionsYield (%)Source
Suzuki CouplingPd(PPh<sub>3</sub>)<sub>4</sub>, arylboronic acidBiaryl-thiazole derivativeToluene, 100°C, 12 h60

Thionation Reactions

Lawesson’s reagent converts the benzamide carbonyl to a thioamide:

  • Thioamide Formation : Treatment with Lawesson’s reagent in toluene yields 4-acetyl-N-(4-phenyl-1,3-thiazol-2-yl)thiobenzamide.

Biological Activity-Driven Modifications

Derivatives of this compound are synthesized to enhance pharmacological properties:

  • Antimicrobial Analogs : Chlorination at the benzamide para position improves activity against Staphylococcus aureus (MIC = 12.5 µg/mL) .

  • Anticancer Derivatives : Introduction of a naphthalenyl group via acetamide linkage increases cytotoxicity (IC<sub>50</sub> = 18.4 µM).

Scientific Research Applications

Chemical Synthesis

Role as an Intermediate:
4-acetyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its thiazole structure allows for further functionalization, making it a valuable building block in organic chemistry.

Synthetic Pathways:
The compound can be synthesized through various multi-step organic reactions, including acylation and cyclization processes. These synthetic routes often yield derivatives with enhanced biological activities, expanding its utility in research and development.

Biological Activities

Anticancer Properties:
Research indicates that this compound exhibits potential anticancer properties. In vitro studies have shown that derivatives of this compound can inhibit the proliferation of cancer cell lines, such as breast and colon cancer cells. For instance, derivatives have been tested for their efficacy against estrogen receptor-positive human breast adenocarcinoma cells (MCF7) using the Sulforhodamine B assay, demonstrating promising results in reducing cell viability .

Anti-inflammatory Effects:
The compound has also been investigated for its anti-inflammatory properties. Studies have suggested that it may inhibit pro-inflammatory cytokines, thereby providing a potential therapeutic avenue for inflammatory diseases .

Antimicrobial Activity:
this compound has shown notable antimicrobial activity against various pathogens. It has been evaluated for its effectiveness against Gram-positive and Gram-negative bacteria, with some derivatives exhibiting significant inhibition at low concentrations .

Pharmaceutical Applications

Drug Development:
Due to its diverse biological activities, this compound serves as a lead compound in drug development. Its derivatives are being explored for potential therapeutic applications in treating conditions such as cancer and bacterial infections .

ADMET Profiling:
Recent studies have conducted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling on derivatives of this compound. These evaluations are crucial for assessing the drug-likeness of new compounds and their potential for clinical use .

Industrial Applications

Material Science:
In addition to its applications in pharmaceuticals, this compound is being explored for use in developing new materials with specific properties. Its unique chemical structure may contribute to the creation of novel polymers or coatings with enhanced performance characteristics .

Case Studies and Research Findings

Study Focus Findings
Study on anticancer propertiesEvaluated against MCF7 cellsSignificant reduction in cell viability observed at IC50 values < 10 µM
Anti-inflammatory researchInhibition of cytokinesDemonstrated potential therapeutic effects in inflammatory models
Antimicrobial activity assessmentTested against E. coli and S. aureusEffective inhibition noted at concentrations as low as 1 µg/mL

Mechanism of Action

The mechanism of action of 4-acetyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring’s aromaticity allows it to participate in various biochemical pathways, either activating or inhibiting them . For instance, it may bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their substituent variations:

Compound Name Thiazole Substituent Benzamide Substituent Key Properties/Activities Reference
4-acetyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide 4-phenyl 4-acetyl Potential enzyme inhibition (inferred)
4-Methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide 4-(4-methylphenyl), 5-phenyl 4-methoxy Not specified; structural similarity
2-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide 4-phenyl 2-chloro mPGES-1 inhibitor (anti-inflammatory)
2-Ethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide 4-phenyl 2-ethoxy Physicochemical properties detailed
4-(Azepan-1-ylsulfonyl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide 4-(4-phenoxyphenyl) 4-azepane-sulfonyl Structural complexity; potential bioactivity
Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups : The acetyl group in the target compound (electron-withdrawing) contrasts with methoxy (electron-donating) in and chloro (electron-withdrawing) in . Such differences influence electronic density, affecting binding to biological targets like mPGES-1 .
  • Steric Effects : Bulkier substituents (e.g., azepane-sulfonyl in ) may reduce membrane permeability compared to smaller groups like acetyl or chloro.

Physicochemical Properties

  • Molecular Weight and Solubility : The target compound (MW 352.41) has moderate solubility due to the acetyl group, whereas bulkier derivatives (e.g., , MW >500) may exhibit lower solubility .
  • Thermal Stability : Melting points and thermal behavior vary with substituents; chloro and acetyl groups generally enhance crystalline stability .

Biological Activity

4-acetyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring fused with a benzamide moiety, which contributes to its unique chemical properties. The presence of both the acetyl and phenyl groups enhances its interaction with biological targets, making it a promising candidate for various pharmacological applications.

1. Antimicrobial Activity

Research has shown that this compound exhibits potent antimicrobial properties. Its structural characteristics allow it to interact effectively with various microbial targets.

Microbial Strain Activity
Staphylococcus aureusInhibitory
Escherichia coliModerate
Candida albicansModerate

Studies have demonstrated that compounds with similar thiazole structures show significant activity against various pathogens, including bacteria and fungi .

2. Anticancer Potential

The compound has been evaluated for its anticancer effects. It has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in several cancer cell lines.

Cell Line Effect Mechanism
MCF-7 (breast cancer)Anti-proliferativeInduction of apoptosis via CDK9 inhibition
HCT-116 (colon cancer)Moderate inhibitionInterference with STAT3 signaling

Molecular docking studies suggest that the compound may inhibit critical pathways involved in cancer cell survival .

3. Anti-inflammatory Effects

The thiazole moiety is known for its anti-inflammatory properties. Preliminary studies indicate that this compound can reduce inflammation markers in vitro.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The thiazole ring's aromatic nature allows it to participate in various biochemical pathways, either activating or inhibiting them.

Key Mechanisms Identified:

  • Enzyme Inhibition: The compound may inhibit enzymes such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.
  • Receptor Modulation: It may modulate the activity of receptors involved in inflammatory responses and cancer progression .

Case Study 1: Anticancer Activity

A study conducted on MCF-7 and HCT-116 cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after 48 hours of treatment, suggesting its potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

In another study assessing antimicrobial activity, the compound was tested against several bacterial strains. Results indicated that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations lower than those required for conventional antibiotics .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-acetyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via condensation reactions between thiazole-amine intermediates and acetyl-substituted benzoyl derivatives. For example, a common route involves reacting 2-aminothiazole derivatives with benzoyl isothiocyanate under reflux in acetone (80–100°C, 20 hours), followed by crystallization from ethanol for purification . Reaction conditions such as solvent polarity (e.g., methanol vs. DMF), catalyst presence (e.g., LiH in DMF), and temperature significantly impact yield. Optimization studies suggest that using aprotic solvents and controlled heating (reflux) improves reaction efficiency .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity and purity of this compound?

  • Methodological Answer : Key techniques include:

  • IR Spectroscopy : To identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the acetyl group) .
  • NMR (¹H and ¹³C) : For verifying proton environments (e.g., thiazole ring protons at δ 7.2–8.1 ppm) and carbon assignments .
  • Elemental Analysis : To validate experimental vs. calculated C, H, N, and S content (e.g., ±0.3% deviation indicates purity) .
  • Melting Point : Consistency with literature values (e.g., 180–185°C) confirms crystallinity .

Q. How can researchers design initial biological activity assays for this compound?

  • Methodological Answer : Begin with in vitro antimicrobial screening using standardized protocols:

  • Broth Microdilution : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains to determine minimum inhibitory concentrations (MICs) .
  • Docking Preliminary Studies : Use AutoDock Vina to predict binding affinity to target enzymes (e.g., bacterial PPTases) and prioritize high-affinity candidates .

Advanced Research Questions

Q. What strategies are employed in structure-activity relationship (SAR) studies to enhance this compound’s biological efficacy?

  • Methodological Answer :

  • Substituent Variation : Introduce electron-withdrawing groups (e.g., -Br, -CF₃) at the benzamide’s para position to enhance lipophilicity and target binding .
  • Heterocycle Hybridization : Attach triazole or pyrimidine moieties to the thiazole core to improve metabolic stability (e.g., compound 9c in showed enhanced activity due to a bromophenyl group) .
  • QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate structural features with activity. For example, a QSAR model for thiazole derivatives identified electron-donating groups as critical for antimicrobial potency .

Q. How do molecular docking simulations elucidate the mechanism of action of this compound?

  • Methodological Answer :

  • Target Selection : Focus on enzymes like bacterial PPTases (e.g., AcpS-PPTase) implicated in fatty acid biosynthesis .
  • Docking Workflow :

Prepare the protein (PDB: 1QR8) and ligand (4-acetyl derivative) using AutoDock Tools.

Define the active site (e.g., residues within 10 Å of the co-crystallized ligand).

Run simulations with Lamarckian genetic algorithms; analyze binding poses (e.g., hydrogen bonds with Ser42 and hydrophobic interactions with Phe88) .

  • Validation : Compare docking scores (e.g., ∆G = -9.2 kcal/mol) with experimental IC₅₀ values to confirm predictive accuracy .

Q. What methodologies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Assay Standardization : Control variables like bacterial strain (ATCC vs. clinical isolates), inoculum size (1–5 × 10⁵ CFU/mL), and solvent (DMSO concentration ≤1%) .
  • Statistical Analysis : Apply ANOVA or Tukey’s test to compare MICs from independent studies; significant differences (p < 0.05) may indicate assay variability .
  • Meta-Analysis : Pool data from multiple studies to identify trends (e.g., higher activity against Gram-positive vs. Gram-negative bacteria) .

Q. How can computational tools like QSAR guide structural modifications for improved pharmacokinetics?

  • Methodological Answer :

  • Descriptor Selection : Use Molinspiration or PaDEL-Descriptor to calculate logP, topological polar surface area (TPSA), and rotatable bond count.
  • Model Development : Train a QSAR model with 30+ analogs; validate using leave-one-out cross-validation (R² > 0.7). For example, a model for thiazole-benzamides linked high TPSA (>80 Ų) to reduced blood-brain barrier penetration .
  • Lead Optimization : Modify the acetyl group to a trifluoromethyl (-CF₃) moiety to enhance metabolic stability (t₁/₂ increased from 2.1 to 4.8 hours in rat liver microsomes) .

Notes

  • Advanced Tools : For QSAR, use Schrodinger’s Maestro or Open3DQSAR; for docking, GROMACS or AMBER are alternatives.
  • Ethical Compliance : Biological testing must adhere to institutional biosafety protocols (e.g., BSL-2 for pathogenic strains).

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